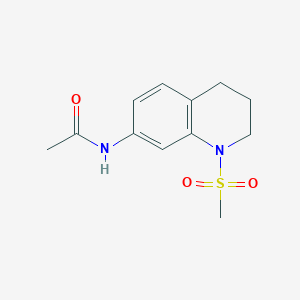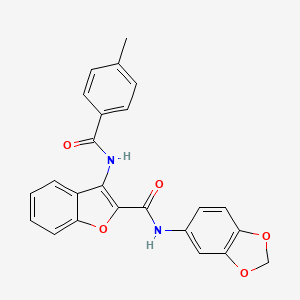
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” is a chemical compound with a molecular weight of 211.28 . It is also known by its IUPAC name, 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 49 bonds; 31 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), 1 ether (aromatic) .Physical and Chemical Properties Analysis
The compound has a melting point of 58-59 degrees Celsius . More detailed physical and chemical properties are not available in the current data.Mechanism of Action
Target of Action
It’s structurally similar to flufenacet, a selective herbicide . If the compound shares similar properties, it might also act on certain enzymes or receptors in plants or microorganisms.
Mode of Action
Based on its structural similarity to flufenacet, it might interfere with the normal functioning of certain enzymes or receptors, leading to the inhibition of vital biological processes .
Biochemical Pathways
Compounds like flufenacet, which are used as herbicides, typically affect pathways related to plant growth and development .
Result of Action
If it acts similarly to flufenacet, it might lead to the inhibition of growth in certain plants or microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Flufenacet is moderately soluble in water and may persist in soil and water/sediment systems under certain conditions . Similarly, the action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 137.16
Cellular Effects
It is known that the compound has potential effects on various types of cells and cellular processes
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide vary with different dosages in animal models. Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is hypothesized that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(15)13-11-6-5-10-4-3-7-14(12(10)8-11)18(2,16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERZWJESHCYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6513072.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513082.png)
![2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6513083.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513084.png)


![4-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6513108.png)
![3-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6513116.png)
![2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6513117.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6513125.png)
![3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6513136.png)
![5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B6513142.png)

![3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea](/img/structure/B6513161.png)
